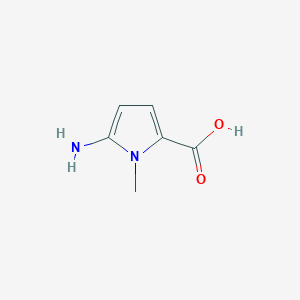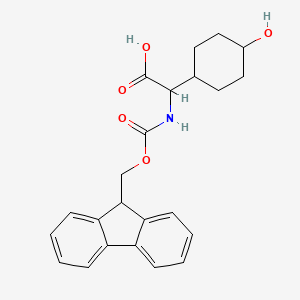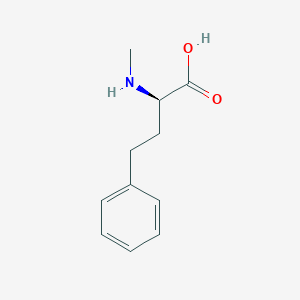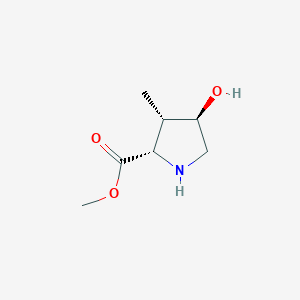![molecular formula C8H5Cl2NS B12976977 2,3-Dichloro-5-methylthieno[3,2-b]pyridine CAS No. 170861-46-8](/img/structure/B12976977.png)
2,3-Dichloro-5-methylthieno[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-5-methylthieno[3,2-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by the presence of chlorine atoms at the 2 and 3 positions, and a methyl group at the 5 position on the thieno[3,2-b]pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-methylthieno[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with sulfur and phosphorus pentachloride to form the thieno[3,2-b]pyridine ring. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5-methylthieno[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in ether solvents.
Substitution: Sodium hydride, potassium carbonate; reactions often carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
2,3-Dichloro-5-methylthieno[3,2-b]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential in drug discovery, particularly as a scaffold for developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-methylthieno[3,2-b]pyridine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or antifungal effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloropyridine: Similar in structure but lacks the thieno ring, leading to different chemical properties and applications.
5-Methylthieno[3,2-b]pyridine:
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a methyl group, resulting in different electronic properties.
Uniqueness
2,3-Dichloro-5-methylthieno[3,2-b]pyridine is unique due to the combination of chlorine atoms and a methyl group on the thieno[3,2-b]pyridine ring.
Properties
CAS No. |
170861-46-8 |
|---|---|
Molecular Formula |
C8H5Cl2NS |
Molecular Weight |
218.10 g/mol |
IUPAC Name |
2,3-dichloro-5-methylthieno[3,2-b]pyridine |
InChI |
InChI=1S/C8H5Cl2NS/c1-4-2-3-5-7(11-4)6(9)8(10)12-5/h2-3H,1H3 |
InChI Key |
CPOSPVWFQIHHLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)SC(=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


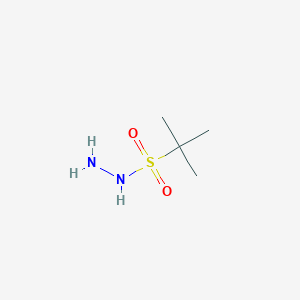
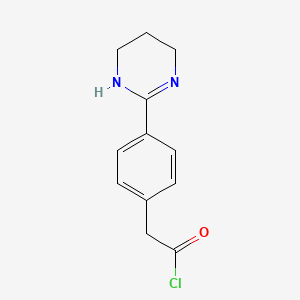
![6-Chloro-2-(trifluoromethyl)benzo[b]thiophen-3-ol](/img/structure/B12976907.png)

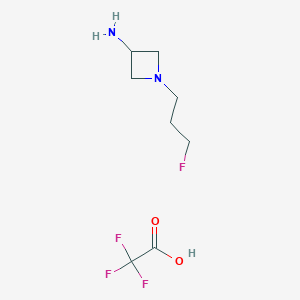
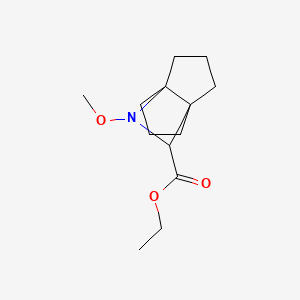
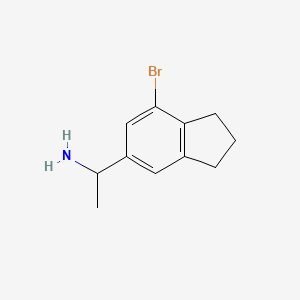
![6-Bromo-4-chloroimidazo[1,5-a]quinoxaline](/img/structure/B12976927.png)
